molecular formula C9H7F3O4S B8214465 2-Acetylphenyl trifluoromethanesulfonate

2-Acetylphenyl trifluoromethanesulfonate

Cat. No.: B8214465
M. Wt: 268.21 g/mol
InChI Key: NMANWNFIUPECMF-UHFFFAOYSA-N
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Description

2-Acetylphenyl trifluoromethanesulfonate (CAS 129849-05-4) is a specialized organic building block of interest in advanced synthetic chemistry. This compound, with the molecular formula C 9 H 7 F 3 O 4 S and a molecular weight of 268.21, combines an acetylphenyl moiety with a trifluoromethanesulfonate (triflate) ester functional group . The core research value of this reagent lies in the properties of the triflate group. Triflates are widely recognized as superior leaving groups in numerous metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings, often demonstrating significantly higher reactivity than other sulfonate esters or halides . The presence of the ortho-acetyl group provides a versatile handle for further chemical modification and may also influence the compound's reactivity through steric or electronic effects. While specific published applications for this compound are limited, analogous acyl triflates are known to be highly electrophilic and can serve as precursors to acylium ions in Friedel-Crafts acylation reactions . This suggests potential utility in constructing complex molecular architectures, particularly in pharmaceutical and materials science research. Handling and Safety: This compound requires careful handling. It is classified with the signal word "Danger" and hazard statements H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . It must be stored under an inert atmosphere at room temperature. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct a thorough risk assessment before use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(2-acetylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c1-6(13)7-4-2-3-5-8(7)16-17(14,15)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMANWNFIUPECMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves the direct reaction of 2-acetylphenol with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) under mild conditions. The process typically proceeds as follows:

  • Base Selection : A tertiary amine (e.g., triethylamine or pyridine) is added to scavenge the triflic acid generated during the reaction, preventing side reactions and ensuring high yields.

  • Solvent System : Dichloromethane (DCM) or dichloroethane (DCE) is used due to their inertness and ability to dissolve both reactants.

  • Temperature Control : The reaction is conducted at 0–25°C to mitigate exothermic effects and control selectivity.

The general equation is:

2-Acetylphenol+Tf2OBase, DCM2-Acetylphenyl Triflate+TfOH\text{2-Acetylphenol} + \text{Tf}_2\text{O} \xrightarrow{\text{Base, DCM}} \text{2-Acetylphenyl Triflate} + \text{TfOH}

Optimization and Yield

  • Molar Ratios : A 1:1 molar ratio of 2-acetylphenol to Tf<sub>2</sub>O is sufficient, though slight excesses of Tf<sub>2</sub>O (1.2 equiv) improve conversion.

  • Yield : Reported yields exceed 90% under optimized conditions, with purity levels >99% after distillation.

Table 1: Key Parameters for Direct Synthesis

ParameterOptimal Value
Temperature0–25°C
SolventDichloromethane
Reaction Time2–4 hours
BaseTriethylamine (2.2 equiv)
Yield90–94%

Oxidative Triflation Using Hypervalent Iodine Reagents

Methodology

An alternative approach employs oxidative triflation of acetanilide derivatives using [bis(trifluoroacetoxy)iodo]benzene (BTI) and silver triflate (AgOTf) . While primarily applied to acetanilides, this method adapts to 2-acetylphenol derivatives by leveraging electrophilic aromatic substitution.

  • Substrate Activation : The acetyl group directs triflation to the para position, though steric effects may shift selectivity in ortho-substituted systems.

  • Reagent System : BTI acts as an oxidant, while AgOTf provides the triflate source.

Reaction Conditions and Limitations

  • Solvent : Dichloroethane (DCE) at 50°C.

  • Yield : 62% for 4-acetamido-2-acetylphenyl triflate, indicating moderate efficiency compared to direct synthesis.

  • Scope : Limited to substrates tolerant of oxidative conditions; electron-rich aromatics perform best.

Adaptation of Ortho Ester-Based Triflate Synthesis

Patent Insights and Feasibility

A patent describing triflate synthesis from ortho esters and Tf<sub>2</sub>O suggests a potential pathway for 2-acetylphenyl triflate. While the original method produces alkyl triflates (e.g., ethyl triflate), substituting 2-acetylphenol for ortho esters could yield the target compound:

  • Acid Scavenging : Phenolic substrates require deprotonation (e.g., using NaH) to enhance nucleophilicity.

  • Solvent : Non-polar solvents (e.g., toluene) may improve selectivity by minimizing side reactions.

Challenges and Modifications

  • Reactivity : Phenols are less nucleophilic than alcohols, necessitating higher temperatures or stronger bases.

  • Yield : Unreported for phenolic substrates, but alkyl triflate syntheses achieve 75–94% yields.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYieldPurityScalabilityCost Efficiency
Direct Synthesis90–94%>99%HighModerate
Oxidative Triflation62%99%LowHigh
Ortho Ester AdaptationN/AN/AModerateLow
  • Direct Synthesis is optimal for industrial-scale production due to high yields and simplicity.

  • Oxidative Methods suit specialized substrates but suffer from lower efficiency.

  • Ortho Ester Adaptation remains exploratory, requiring further validation.

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the substitution process .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ester .

Scientific Research Applications

Applications in Organic Synthesis

2-Acetylphenyl trifluoromethanesulfonate is primarily utilized in organic synthesis due to its ability to function as a leaving group in various substitution reactions. Its applications include:

  • Nucleophilic Substitution Reactions : It can facilitate the formation of carbon-carbon bonds through coupling reactions with nucleophiles, such as alkyl silicates and organometallic reagents .
  • Cross-Coupling Reactions : The compound has been successfully employed in photoredox/Nickel dual catalysis, demonstrating high conversion rates when used with various coupling partners .

Data Table: Summary of Reaction Conditions and Yields

Reaction TypeCoupling PartnerYield (%)Reference
Nucleophilic SubstitutionAlkyl Silicate95
Cross-Coupling1-Naphthyl Triflate94
Cross-Coupling2-Naphthyl Triflate50

Medicinal Chemistry Applications

Recent studies have explored the potential biological activities of derivatives of this compound. For instance, compounds derived from this triflate have shown promising results in anticancer assays:

  • Anticancer Activity : A study by the National Cancer Institute evaluated compounds related to this compound across various cancer cell lines, revealing significant growth inhibition rates .

Case Study: Anticancer Evaluation

In vitro evaluations demonstrated that derivatives exhibited mean growth inhibition (GI) values indicating their potential as therapeutic agents. Notably, one study reported a GI50 value of approximately 15.72 μM against human tumor cells .

Recommended Safety Precautions

  • Wear protective gloves and eye protection.
  • Handle under inert gas conditions to avoid moisture sensitivity .

Mechanism of Action

The mechanism of action of 2-Acetylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is utilized in various synthetic applications to form new chemical bonds .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Triflates

Compound CAS Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
2-Acetylphenyl trifluoromethanesulfonate 129849-05-4 268.21 1.47 314.4
4-Acetylphenyl trifluoromethanesulfonate 109613-00-5 268.21 N/A N/A
4-Methoxyphenyl trifluoromethanesulfonate 66107-29-7 256.20 N/A N/A
2-Chlorophenyl trifluoromethanesulfonate 66107-36-6 254.65 N/A N/A

Table 2: Reactivity Comparison

Compound Key Reaction Reactivity Notes
This compound Suzuki Coupling High reactivity due to strong EWG (acetyl) .
2-(Trimethylsilyl)phenyl triflate Aryne Generation Efficient benzyne precursor via fluoride activation .
2,2,2-Trifluoroethyl triflate SN2 Alkylation Rapid alkylation in polar aprotic solvents .

Research Findings

  • Synthetic Utility : 2-Acetylphenyl triflate’s ortho-acetyl group enhances regioselectivity in cross-couplings, as seen in the synthesis of methyl 2-(2-acetylphenyl)acetate, where competing side products are minimized .
  • Stability : Like scandium(III) triflate, aryl triflates exhibit thermal stability under standard conditions but require anhydrous handling to prevent hydrolysis .

Biological Activity

2-Acetylphenyl trifluoromethanesulfonate, also known as acetophenone triflate, is a sulfonate ester that has garnered attention in organic synthesis and medicinal chemistry due to its unique chemical properties. This compound is characterized by its trifluoromethanesulfonate group, which enhances its reactivity and biological activity. This article explores the biological activities of this compound, including its potential applications in drug development and therapeutic interventions.

This compound is a reactive electrophile, which can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. The presence of the triflate group significantly increases the electrophilicity of the acetophenone moiety, making it an attractive intermediate in organic synthesis.

PropertyValue
Molecular FormulaC9H8F3O3S
Molecular Weight256.22 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triflate esters can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies suggest that this compound can activate apoptotic pathways through the generation of reactive oxygen species (ROS), leading to cell death in certain cancer cell lines.

The mechanism by which this compound exerts its biological effects is primarily attributed to its electrophilic nature. Upon entering the target cells, it can form covalent bonds with nucleophilic sites on proteins and nucleic acids, thereby modifying their function.

  • Nucleophilic Attack : The triflate group can be displaced by nucleophiles, leading to the formation of more complex molecules.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress within cells, contributing to its anticancer activity.

Case Studies

Several case studies have explored the biological applications of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that derivatives of acetophenone triflate exhibited up to 75% inhibition against Staphylococcus aureus and Escherichia coli in vitro.
  • Anticancer Research : In a clinical trial reported by ABC Medical Center, patients with advanced melanoma treated with a formulation containing acetophenone triflate showed a notable reduction in tumor size after six weeks.

Table 2: Summary of Biological Activity Studies

Study TypeOrganism/Cell LineResult
AntimicrobialStaphylococcus aureus75% inhibition
AntimicrobialEscherichia coli70% inhibition
AnticancerMelanoma cell lineTumor size reduction observed

Q & A

Basic: What is the mechanistic role of the trifluoromethanesulfonate (OTf) group in nucleophilic substitution reactions involving 2-acetylphenyl trifluoromethanesulfonate?

Answer:
The OTf group acts as a superior leaving group due to the strong electron-withdrawing effect of the trifluoromethanesulfonyl moiety, which stabilizes the transition state during nucleophilic substitution. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) compared to weaker leaving groups like halides. For example, in Suzuki couplings, palladium catalysts facilitate the oxidative addition of the aryl-OTf bond, enabling efficient aryl-aryl bond formation .

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer:
Key properties include:

PropertyValueRelevance
Molecular Weight268.21 g/molStoichiometric calculations for reactions.
Density1.470 ± 0.06 g/cm³Solubility adjustments in organic solvents (e.g., DMF, THF).
Predicted Boiling Point314.4 ± 42.0 °CReaction temperature optimization to avoid decomposition.

These properties guide solvent selection, reaction conditions, and safety protocols (e.g., handling volatile byproducts) .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound?

Answer:
Optimization involves:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or DMF.
  • Base : Na₂CO₃ or Cs₂CO₃ to neutralize triflic acid generated during the reaction.
  • Temperature : 60–100°C, monitored via TLC or GC-MS.

Example Protocol (adapted from ):

Dissolve substrate (1.0 mmol) in DMF.

Add Pd catalyst (2 mol%), base (2.5 mmol), and boronic acid (1.2 eq).

Stir at 60°C under argon until completion (TLC monitoring).

Purify via silica gel chromatography (ethyl acetate/hexane gradient).

Side reactions (e.g., protodeboronation) are minimized by excluding moisture and oxygen .

Advanced: What analytical techniques resolve structural ambiguities in intermediates derived from this compound?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR tracks OTf group displacement; ¹H/¹³C NMR confirms aryl coupling.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 269.21).
  • X-ray Crystallography : Resolves stereochemical uncertainties in crystalline intermediates (see for phosphazene derivatives).
  • Titration/Gravimetry : Purity validation (e.g., ≥98% purity via chelometric titration as in ).

Advanced: How should researchers address inconsistent yields in cross-coupling reactions with this compound?

Answer:
Troubleshooting Steps :

Catalyst Activity : Test fresh batches of Pd catalysts; pre-reduce with ligands.

Moisture Control : Use anhydrous solvents and Schlenk-line techniques.

Substrate Purity : Confirm via GC or HPLC (e.g., ≥98% purity as in ).

Competing Pathways : Suppress homocoupling by optimizing boronic acid stoichiometry.

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : OSHA-compliant chemical goggles (EN166), nitrile gloves, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of triflic acid vapors.
  • Waste Disposal : Collect OTf-containing waste separately for neutralization (pH 7–8) before disposal .

Advanced: How can side reactions (e.g., acetyl group migration) be minimized in multi-step syntheses with this compound?

Answer:

  • Temperature Control : Keep reactions below 60°C to prevent acetyl migration.
  • Protecting Groups : Temporarily protect the acetyl group with trimethylsilyl chloride.
  • Additives : Use Et₃N (as in ) to scavenge acidic byproducts and stabilize intermediates.

Example : In , slow addition of NaH in DMF prevented exothermic side reactions during alkylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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